3-[Chloro(difluoro)methyl]pentan-3-ol
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Overview
Description
3-(Chloro-difluoro-methyl)pentan-3-ol: is an organic compound with the molecular formula C6H11ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloro-difluoro-methyl)pentan-3-ol typically involves the halogenation of pentanol derivatives. One common method is the reaction of pentan-3-ol with chlorodifluoromethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the halogenation process.
Industrial Production Methods: Industrial production of 3-(chloro-difluoro-methyl)pentan-3-ol may involve large-scale halogenation reactions using specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloro-difluoro-methyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new halogenated or functionalized derivatives.
Scientific Research Applications
3-(Chloro-difluoro-methyl)pentan-3-ol has several applications in scientific research, including:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(chloro-difluoro-methyl)pentan-3-ol involves its interaction with molecular targets through its halogenated functional groups. The chlorine and fluorine atoms can form strong bonds with various substrates, influencing the compound’s reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating its effects.
Comparison with Similar Compounds
- 3-(Chloro-methyl)pentan-3-ol
- 3-(Difluoro-methyl)pentan-3-ol
- 3-(Bromo-difluoro-methyl)pentan-3-ol
Comparison: 3-(Chloro-difluoro-methyl)pentan-3-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to its analogs. The combination of these halogens can enhance the compound’s reactivity and stability, making it a valuable reagent in various applications.
Properties
CAS No. |
6302-01-8 |
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Molecular Formula |
C6H11ClF2O |
Molecular Weight |
172.60 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]pentan-3-ol |
InChI |
InChI=1S/C6H11ClF2O/c1-3-5(10,4-2)6(7,8)9/h10H,3-4H2,1-2H3 |
InChI Key |
LUEBQBOTYQNCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(F)(F)Cl)O |
Origin of Product |
United States |
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